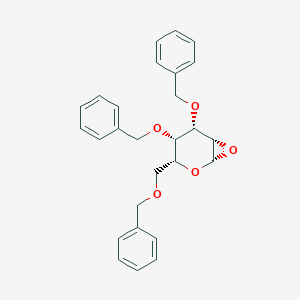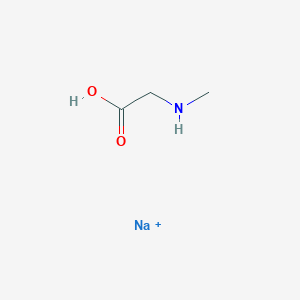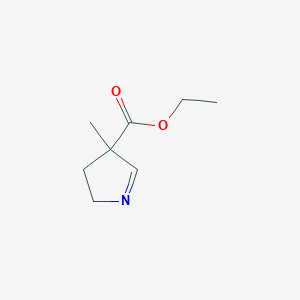
Terbacil
Übersicht
Beschreibung
Terbacil is a selective and soil applied, uracil herbicide, employed at a pre-emergence stage for the control of annual and some perennial weeds in peaches, citrus and apple orchards. Its mode of action involves the inhibition of photosynthesis process in weeds.
This compound appears as colorless crystals. Non corrosive. Used as an herbicide.
This compound is an organohalogen compound and a member of pyrimidines.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Unkrautbekämpfung in der Pflanzenproduktion
Terbacil wird in der Landwirtschaft häufig als selektives Herbizid eingesetzt. Es bekämpft eine Vielzahl von einjährigen Gräsern, breitblättrigen Unkräutern und einigen mehrjährigen Unkräutern in Kulturen wie Äpfeln, Minze und Zuckerrohr . Sein Wirkmechanismus besteht darin, die Photosynthese zu hemmen, was schließlich zum Absterben der Zielunkräuter führt und so für höhere Erträge sorgt.
Umweltwissenschaften: Überwachung und Analyse
In den Umweltwissenschaften wird this compound aufgrund seines Vorkommens in Gewässern und seiner potenziellen ökologischen Auswirkungen überwacht. Analytische Methoden wie zyklische und adsorptive Stripping-Voltammetrie werden zur Quantifizierung in Umweltproben wie Fruchtproben und versetzten Wasserproben verwendet . Dies hilft bei der Bewertung des Umweltschicksals von this compound und seines ökologischen Fußabdrucks.
Ökotoxikologie: Auswirkungen auf Nicht-Zielarten
Die ökotoxikologischen Auswirkungen von this compound werden untersucht, um seine Auswirkungen auf Nicht-Zielarten zu verstehen. Es hat sich gezeigt, dass es leicht giftig für Vögel und praktisch ungiftig für Wasserorganismen und Bienen ist . Solche Studien sind entscheidend für die Entwicklung von Richtlinien für die sichere Verwendung von this compound in der Umwelt.
Bodenkunde: Persistenz und Abbau
Das Verhalten von this compound im Boden ist ein bedeutendes Forschungsgebiet. Es hat eine relativ geringe Tendenz zur Adsorption in den meisten Bodentypen und wird durch mikrobielle Aktivität in feuchten Böden abgebaut . Die Forschung in diesem Bereich konzentriert sich darauf, zu verstehen, wie this compound persistiert und abgebaut wird, was entscheidend ist, um seine Applikationsraten zu steuern und potenzielle Bodenverunreinigungen zu minimieren.
Biotechnologie: Studien zur Pflanzentoleranz
In der Biotechnologie helfen Studien zur Aufnahme und Translokation von this compound in Pflanzen wie Erdbeeren und Goldrute, die Grundlagen der Pflanzentoleranz zu verstehen . Dieses Wissen ist unerlässlich für die Entwicklung von Pflanzensorten, die resistent gegen Herbizide sind, wodurch die Strategien zur Unkrautbekämpfung verbessert werden.
Öffentliches Gesundheitswesen: Toxizitäts- und Sicherheitsbewertungen
Die potenziellen gesundheitlichen Auswirkungen von this compound werden umfassend untersucht. Die U.S. Environmental Protection Agency stellt ein Dokument zur Unterstützung der Gesundheitsauswirkungen bereit, das die langfristigen toxischen Wirkungen einschließlich seines potenziellen Karzinogenitätspotenzials bewertet . Solche Bewertungen sind entscheidend, um sichere Expositionsgrenzen und regulatorische Standards festzulegen.
Safety and Hazards
Terbacil can irritate the skin and the mucous membranes of the nose and throat . High exposure to this compound in the eyes causes eye irritation, including discomfort, tearing, or blurred vision . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Wirkmechanismus
Target of Action
Terbacil, a selective herbicide, primarily targets broadleaf weeds and grasses . It is absorbed mainly through the roots of these plants . In chronic dietary exposure studies in animals, the liver has been identified as a primary target organ .
Mode of Action
This compound operates by inhibiting photosynthesis, specifically targeting Photosystem II . It binds to the serine 264 residue of the D1 protein in Photosystem II, thereby blocking electron transport and leading to the cessation of ATP and NADPH production . This disruption of energy production inhibits plant growth and eventually leads to plant death .
Biochemical Pathways
Thus, this compound’s action can have downstream effects on the entire photosynthetic process .
Pharmacokinetics
It is known that this compound is absorbed mainly through the roots of plants
Result of Action
The primary result of this compound’s action is the inhibition of plant growth. By disrupting photosynthesis, this compound deprives plants of the energy they need to grow . Over time, this energy deprivation leads to plant death, effectively controlling the growth of weeds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Soil type, temperature, rainfall, and the presence of other chemicals can all impact how this compound is absorbed and metabolized by plants. For instance, heavy rainfall shortly after application can wash this compound away, reducing its effectiveness . Conversely, drought conditions may limit the uptake of this compound by plant roots, also reducing its efficacy
Biochemische Analyse
Biochemical Properties
Terbacil plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Always refer to the original research articles for the most accurate and up-to-date information .
Eigenschaften
IUPAC Name |
3-tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCNZYJJMBDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Record name | TERBACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18227 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024317 | |
| Record name | Terbacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Terbacil appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |
| Record name | TERBACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18227 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Terbacil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7320 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimation begins below the melting point | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubilities (g/kg, 25 °C): dimethylformamide 337 g/kg; cyclohexanone 220; methyl isobutyl ketone 121; butyl acetate 88 g/kg; xylene 65, Sparingly soluble in mineral oils and aliphatic hydrocarbons; readily soluble in strong aqueous alkalis, In water, 710 mg/L at 25 °C | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.34 g/cu cm at 25 °C | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000047 [mmHg], 4.7X10-7 mm Hg at 29.5 °C | |
| Record name | Terbacil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7320 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Colorless crystals | |
CAS No. |
5902-51-2 | |
| Record name | TERBACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18227 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Terbacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5902-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbacil [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005902512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbacil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0017J6E25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175-177 °C, Stable up to the melting point; stable in aqueous alkaline media at room temperature | |
| Record name | TERBACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Terbacil?
A: this compound acts as a photosystem II inhibitor. [] It disrupts photosynthesis by binding to the QB binding site of the D1 protein in the photosystem II complex, hindering electron transport and halting the production of energy needed for plant growth. [, , , ]
Q2: What are the visible effects of this compound on susceptible plants?
A: this compound application leads to rapid inhibition of photosynthesis in sensitive species. [, ] Visual symptoms include chlorosis (yellowing of leaves), necrosis (tissue death), and stunted growth. [, , , ]
Q3: Does this compound affect all plant species equally?
A: No, this compound exhibits selectivity in its effects. Some species, like peppermint (Mentha piperita L.), demonstrate tolerance through mechanisms such as limited translocation of this compound out of treated leaves and rapid metabolism. [, ] Other species, like ivyleaf morningglory (Ipomoea hederacea (L.) Jacq.), are highly susceptible due to efficient translocation of this compound to sensitive tissues and a lower rate of metabolism. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H13ClN2O2, and its molecular weight is 216.67 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: Although specific spectroscopic data is not provided in the presented research, gas chromatography is frequently utilized to analyze this compound residues in various matrices, including soil, fruit, and asparagus spears. [, , ]
Q6: Does this compound accumulate in soil with repeated applications?
A: Studies demonstrate that while this compound residues can persist in soil for several months, they do not accumulate indefinitely with repeated annual applications. [, , ] Degradation and leaching processes contribute to its dissipation from the soil profile. [, , ]
Q7: How do soil properties influence this compound persistence?
A: Both organic matter and clay content influence this compound persistence. Higher levels of organic matter and clay content generally lead to increased adsorption and reduced leaching, leading to longer persistence. [, ] Conversely, sandy soils with low organic matter content exhibit greater leaching and faster this compound dissipation. [, ]
Q8: Does rainfall affect this compound residues in soil?
A: Rainfall can significantly impact this compound residues. Higher rainfall leads to increased leaching and faster dissipation of the herbicide from the soil profile. []
Q9: How is this compound metabolized in plants?
A: this compound metabolism varies across plant species. In tolerant species like strawberry (Fragaria × ananassa) and goldenrod (Solidago fistulosa), this compound is primarily metabolized to a non-phytotoxic 6-hydroxymethyl derivative and its corresponding glycoside. [, ] The rate of metabolism is generally higher in tolerant species compared to sensitive ones. [, ]
Q10: Does the application method affect this compound metabolism?
A: Yes, the application method can influence metabolism. Studies have shown that fluazifop-P, a postemergence herbicide, can inhibit this compound metabolism in strawberries, potentially leading to increased phytotoxicity. []
Q11: Are there any known cases of this compound resistance in weeds?
A: Yes, resistance to this compound has been documented in some weed species. For instance, a triazine-resistant Powell amaranth (Amaranthus powellii) biotype exhibited cross-resistance to this compound and bromacil. []
Q12: What is the environmental fate of this compound?
A: this compound is subject to microbial degradation in soil, with studies demonstrating the breakdown of the herbicide into carbon dioxide and metabolites. [, ] The degradation rate is influenced by factors such as soil moisture, temperature, and the presence of organic matter. [, , ]
Q13: What alternative herbicides can be used for weed control?
A13: Depending on the target weeds and crop species, several alternative herbicides are available. Some examples mentioned in the research include:
- Pronamide: Used as an industry standard for hair fescue control in lowbush blueberry. []
- Glufosinate: Shows potential for hair fescue management in lowbush blueberry, particularly when used in combination with this compound. []
- Foramsulfuron: Can be used in conjunction with this compound and glufosinate for improved hair fescue suppression. []
- Hexazinone: Provides effective control of Carolina redroot. []
- Primisulfuron: Exhibits control of downy brome, although resistance development has been observed. []
Q14: What analytical methods are commonly used for this compound research?
A14: Research on this compound relies heavily on various analytical techniques, including:
- Gas Chromatography (GC): Used for analyzing this compound residues in soil, fruit, and plant tissues. [, , ]
- High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify this compound and its metabolites in plant extracts. [, ]
- Bioassays: Used to assess the residual activity of this compound in soil samples by observing the growth response of indicator plants like soybeans (Glycine max (L.) Merr.) and German millet (Setaria italica (L.) P. Beauv.). []
- Photosynthesis Measurements: Techniques like gas exchange systems and fluorescence measurements are utilized to determine the effects of this compound on photosynthesis in various plant species. [, , , ]
Q15: What key milestones have shaped this compound research?
A15: Research on this compound has evolved significantly over time, with key milestones including:
- Initial discovery and development as a herbicide: this compound was introduced as a selective herbicide in the 1960s. []
- Understanding its mechanism of action: Research has elucidated this compound's mode of action as a photosystem II inhibitor, hindering electron transport in susceptible plants. [, , , ]
- Elucidation of its metabolism and selectivity: Studies have unveiled the different metabolic pathways of this compound in tolerant and susceptible plant species, shedding light on its selective action. [, , , ]
- Documentation of resistance development: The emergence of this compound resistance in certain weed populations highlights the need for alternative weed management strategies. [, ]
- Exploration of its applications beyond weed control: Research has explored this compound's potential for fruit thinning in apple and peach orchards by temporarily inhibiting photosynthesis. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)


![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)

